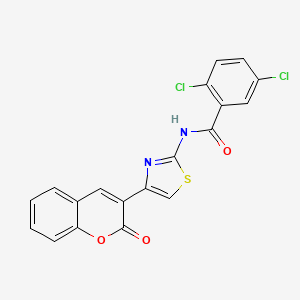

2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl2N2O3S/c20-11-5-6-14(21)12(8-11)17(24)23-19-22-15(9-27-19)13-7-10-3-1-2-4-16(10)26-18(13)25/h1-9H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIRCFGOWHJHKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Formation of the Chromenyl Moiety: This can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.

Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Coupling Reaction: The chromenyl and thiazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups in the chromenyl and benzamide moieties can be reduced to alcohols.

Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research has shown that compounds containing coumarin and thiazole moieties exhibit promising anticancer properties. For instance, studies indicate that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes within the microbes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a potential candidate for treating inflammatory diseases .

Biochemical Applications

Enzyme Inhibition Studies

The compound serves as an important tool in enzyme inhibition studies. Its ability to inhibit specific enzymes can help researchers understand enzyme kinetics and mechanisms of action. For example, it has been used to study the inhibition of certain kinases involved in cancer progression .

Drug Development

Given its diverse biological activities, this compound is being explored for drug development purposes. Researchers are investigating its potential as a lead compound for designing new drugs targeting cancer and infectious diseases. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity .

Material Science Applications

Nanotechnology

In material science, 2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has been incorporated into nanomaterials to enhance their properties. For example, its inclusion in polymer matrices can improve the mechanical strength and thermal stability of the resulting materials .

Sensing Applications

The compound's unique optical properties make it suitable for use in sensing applications. It can be utilized in the development of fluorescent sensors for detecting metal ions or biological molecules due to its ability to exhibit fluorescence under certain conditions .

Case Studies

-

Anticancer Research

A study published in Molecular Pharmacology demonstrated that derivatives of this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. This research highlights the potential of 2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide as an anticancer agent . -

Antimicrobial Efficacy

In another study, the compound was tested against clinical isolates of Staphylococcus aureus and exhibited potent antibacterial activity. The findings suggest that this compound could be developed into a novel antimicrobial agent against resistant strains . -

Material Enhancements

Research conducted on polymer composites showed that incorporating this compound improved the thermal stability and mechanical properties of the materials significantly compared to controls without the compound .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to reduced inflammation, microbial growth, or cancer cell viability.

Comparison with Similar Compounds

Key Observations:

Replacement of the coumarin unit with pyridine (as in 4d) or sulfonamide groups (as in 2D216) shifts bioactivity from enzymatic inhibition (α-glucosidase) to immunomodulatory roles .

Spectral Trends :

- IR carbonyl stretches (~1715–1690 cm⁻¹) are consistent across benzamide derivatives, confirming the amide bond’s integrity .

- $ ^1H $-NMR aromatic signals (δ 6.6–8.6 ppm) are characteristic of thiazole and coumarin protons .

Crystallographic and Hydrogen-Bonding Patterns :

- Similar compounds (e.g., N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide) exhibit intermolecular N–H···N and C–H···F hydrogen bonds, stabilizing crystal packing . The target compound’s amide group likely participates in analogous interactions .

Biological Activity

2,5-Dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a benzamide core with dichloro substitutions and a thiazole ring fused with a chromenyl moiety, suggesting a complex interaction with various biological targets. Recent studies have indicated its potential applications in anti-inflammatory, antimicrobial, and anticancer therapies.

Chemical Structure and Properties

The compound's IUPAC name is 2,5-dichloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide. Its molecular formula is , and it features the following structural components:

| Component | Description |

|---|---|

| Benzamide Core | Central structure providing stability and functional groups for interaction |

| Thiazole Ring | Contributes to biological activity through specific interactions |

| Chromenyl Moiety | Enhances the compound's pharmacological profile |

Anticancer Activity

Recent research has highlighted the anticancer properties of compounds containing thiazole and chromenyl structures. In vitro studies have demonstrated that 2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, structural activity relationship (SAR) analyses indicate that modifications in the thiazole ring can enhance cytotoxicity, with IC50 values reported as low as against colon carcinoma cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies suggest that the presence of the thiazole moiety enhances its ability to disrupt microbial cell walls. Comparative analyses with similar compounds indicate that 2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide may exhibit superior antimicrobial activity due to its unique structural characteristics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial effects, this compound is being investigated for its anti-inflammatory properties. It is hypothesized to inhibit key enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This mechanism suggests a therapeutic role in conditions characterized by chronic inflammation .

The proposed mechanism of action for 2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves:

- Enzyme Inhibition : Interaction with enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Receptor Modulation : Binding to receptors involved in inflammatory responses and cancer cell proliferation.

- Cell Cycle Interference : Inducing apoptosis in cancer cells through disruption of cell cycle progression.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on HCT116 and MCF7 cell lines, demonstrating significant growth inhibition with an IC50 value of .

- Antimicrobial Testing : In vitro assays against Staphylococcus aureus showed that this compound inhibited bacterial growth at concentrations lower than those required for standard antibiotics .

- Inflammation Models : Animal models of inflammation treated with this compound exhibited reduced swelling and inflammatory markers compared to controls, suggesting potential for therapeutic use in inflammatory diseases.

Q & A

Q. What are the typical synthetic routes for 2,5-dichloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide, and what critical parameters influence yield and purity?

Answer: The synthesis typically involves chloroacetylation of intermediates followed by coupling reactions. For example, chloroacetyl chloride reacts with a coumarin-thiazole precursor in the presence of triethylamine and chloroform under reflux (6–7 hours) to form the acetamide intermediate. Subsequent derivatization with amines or other nucleophiles is performed in dimethylformamide (DMF) at 70°C for 12–14 hours . Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation.

- Catalyst/base : Triethylamine is used to scavenge HCl during chloroacetylation .

- Temperature control : Reflux conditions ensure sufficient energy for nucleophilic substitution without decomposition.

- Purification : Column chromatography or recrystallization from methanol is essential to isolate the pure compound .

Q. How can researchers confirm the structural integrity of this compound, and which analytical techniques are most effective?

Answer: Structural validation requires a combination of techniques:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with shifts for aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) being diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H···N interactions between thiazole and benzamide moieties) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns consistent with chlorine atoms .

Advanced Research Questions

Q. What methodologies are recommended for optimizing reaction conditions in the synthesis of this compound?

Answer: Optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, stoichiometry) to identify optimal conditions. For instance, DMF may be substituted with acetonitrile to reduce side reactions .

- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress in real time, particularly for amide bond formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 14 hours to 2–3 hours) while maintaining yield .

- Green chemistry principles : Replacement of hazardous solvents (e.g., chloroform) with cyclopentyl methyl ether (CPME) for improved safety profiles .

Q. How do the electronic effects of substituents influence the reactivity and subsequent derivatization of this compound?

Answer:

- Electron-donating groups (e.g., methoxy on coumarin) : Increase nucleophilicity at the thiazole nitrogen, facilitating alkylation or acylation reactions .

- Electron-withdrawing groups (e.g., chlorine on benzamide) : Enhance electrophilicity of the carbonyl carbon, promoting nucleophilic attacks (e.g., by amines or hydrazines) .

- Steric effects : Bulky substituents on the thiazole ring may hinder access to reactive sites, requiring tailored catalysts (e.g., Pd-based catalysts for Suzuki couplings) .

Q. What strategies can resolve contradictions in biological activity data across different studies?

Answer:

- Standardized assays : Use established protocols (e.g., α-glucosidase inhibition assays at pH 6.8 with p-nitrophenyl-α-D-glucopyranoside as substrate) to ensure reproducibility .

- Dose-response curves : Compare IC values under identical conditions (e.g., 37°C, 1-hour incubation) .

- Structural analogs : Test derivatives (e.g., methylsulfonyl or ethylsulfonyl variants) to isolate the impact of specific functional groups on activity .

- Computational docking : Validate binding modes using software like AutoDock Vina to correlate activity with molecular interactions (e.g., hydrogen bonding with enzyme active sites) .

Q. What role do hydrogen bonding patterns play in the crystal packing of this compound, and how can this be analyzed?

Answer: Hydrogen bonds (e.g., N–H···N, C–H···O) stabilize crystal lattices and influence physicochemical properties:

- Graph set analysis : Classifies hydrogen-bonding motifs (e.g., R(8) dimers) to predict packing efficiency .

- ORTEP diagrams : Visualize anisotropic displacement parameters and thermal ellipsoids using software like WinGX .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking between coumarin and benzamide rings) via CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.